1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
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Overview
Description
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a chemical compound with the molecular formula C18H22N2S. It is known for its unique structure, which includes a piperazine ring substituted with a phenyl group that is further substituted with a sulfanyl group and two methyl groups.
Preparation Methods
The synthesis of 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with 2,4-dimethylbenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor antagonist and agonist, modulating the activity of these receptors and influencing neurotransmitter levels in the brain. This dual activity contributes to its potential therapeutic effects in treating conditions like depression and anxiety .
Comparison with Similar Compounds
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a sulfanyl group. Similar compounds include:
1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Differing in the position of the sulfanyl group, this compound exhibits similar but distinct chemical and biological properties.
This compound hydrochloride: The hydrochloride salt form, which may have different solubility and stability characteristics.
These compounds share structural similarities but can have varying effects and applications based on their specific chemical modifications.
Biological Activity
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, also known as Vortioxetine hydrochloride, is a compound that has gained attention for its diverse biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{18}H_{24}N_{2}S
- Molecular Weight : 334.9 g/mol
- CAS Number : 960203-28-5
The compound features a piperazine core substituted with a 2,4-dimethylphenylsulfanyl group, which is critical for its biological function.
Vortioxetine exhibits a multimodal mechanism of action:
- Serotonin Reuptake Inhibition : It primarily acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
- Receptor Modulation : The compound also interacts with various serotonin receptors:
Antidepressant Effects
Vortioxetine has been extensively studied for its efficacy in treating major depressive disorder (MDD). Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo treatments. The compound's unique mechanism allows it to address both the symptoms of depression and cognitive dysfunction associated with the disorder .
Anticancer Potential
Recent studies have explored the anticancer properties of piperazine derivatives, including Vortioxetine. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Vortioxetine showed reduced viability in cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards healthy cells (MCF10A) compared to standard chemotherapeutics like doxorubicin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Vortioxetine | 20.12 ± 6.20 | MCF7 |
Doxorubicin | 0.92 ± 0.1 | MCF7 |
This suggests potential for development as an adjunct therapy in cancer treatment.
Antimicrobial Activity
Piperazine derivatives have also shown antimicrobial properties. Studies indicate that Vortioxetine may possess activity against certain bacterial strains, although detailed mechanisms remain to be elucidated .
Clinical Trials on Depression
A series of randomized controlled trials assessed the efficacy of Vortioxetine in patients with MDD. Results indicated:
- Significant Reduction in Hamilton Depression Rating Scale Scores : Patients receiving Vortioxetine exhibited greater reductions in depression scores compared to those on placebo.
- Improvement in Cognitive Functioning : Enhanced cognitive performance was noted alongside mood improvement, highlighting the compound's dual-action profile .
Preclinical Studies on Cancer
In preclinical models, Vortioxetine demonstrated:
- Inhibition of Tumor Growth : In vitro studies showed significant inhibition of cell proliferation in MCF7 and other cancer cell lines.
- Synergistic Effects with Chemotherapy : When combined with doxorubicin, Vortioxetine enhanced cytotoxicity against cancer cells while reducing side effects on normal cells .
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWQSDJGJPXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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